D-[2-13C]gulose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₅¹³CH₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Origin of Product |
United States |
Synthetic Methodologies for D 2 13c Gulose
Chemical Synthesis Approaches for Unlabeled D-Gulose
Chemical synthesis offers precise control over stereochemistry through a variety of established reactions. These methods can be adapted for isotopic labeling by incorporating a labeled reagent at the appropriate step.
De novo synthesis constructs complex molecules like monosaccharides from simple, non-chiral starting materials. mdpi.com This approach provides flexibility and the ability to introduce isotopic labels at virtually any position. A prominent strategy is the Achmatowicz reaction, which involves the oxidative rearrangement of furfuryl alcohols to form pyranones, key intermediates in sugar synthesis. acs.orgnih.gov The initial asymmetry is installed using chiral catalysts, such as those employed in Noyori reductions or Sharpless epoxidations. mdpi.comacs.org
This methodology allows for the synthesis of five of the eight possible hexose (B10828440) diastereomers. acs.org To generate D-[2-¹³C]gulose, a ¹³C-labeled building block would need to be introduced early in the sequence, at the carbon atom destined to become the C-2 position of the final gulose molecule.
The most common approach to synthesizing rare sugars like D-gulose involves the stereochemical inversion (epimerization) of one or more chiral centers in abundant monosaccharides like D-glucose, D-mannose, or D-sorbose.
A classical method for carbon chain elongation that can be adapted for labeling is the Kiliani-Fischer synthesis . wikipedia.orgchemistrysteps.com This reaction adds a carbon atom to an aldose. By starting with D-xylose and using a ¹³C-labeled cyanide source (e.g., K¹³CN), a ¹³C label can be introduced directly at the C-2 position. This reaction produces a mixture of two C-2 epimers: D-[2-¹³C]gulose and D-[2-¹³C]idose, which would then require separation. wikipedia.org
Epimerization of existing hexoses is another key strategy. D-gulose is the C-3 epimer of D-galactose and the C-5 epimer of L-mannose. quora.com While conversions from D-glucose are possible, they are often complex. A more direct route involves the epimerization of D-sorbose. dntb.gov.ua Chemical epimerization can be achieved through a series of protection, oxidation, and reduction steps. Molybdate-catalyzed epimerization is another established chemical method for interconverting sugars, such as converting labeled D-mannose to labeled D-glucose, highlighting a viable technique for modifying labeled precursors. nih.gov
Table 1: Examples of Chemical Conversion to D-Gulose
| Starting Material | Key Transformation | Product(s) | Reference |
|---|---|---|---|
| D-Xylose | Kiliani-Fischer synthesis with K¹³CN | D-[2-¹³C]gulose and D-[2-¹³C]idose | wikipedia.org |
| D-Sorbose | Epimerization | D-Gulose | dntb.gov.ua |
| D-Glucose | Multi-step conversion | D-Gulose | nih.gov |
To achieve specific epimerizations, such as converting D-sorbose to D-gulose, chemists rely on regioselective functionalization. This involves using protecting groups to temporarily block certain hydroxyl groups, allowing chemical modification of a specific, unprotected hydroxyl group. researchgate.net For instance, by protecting all but one hydroxyl group, that position can be inverted through an oxidation-reduction sequence or a nucleophilic substitution with inversion of configuration (e.g., a Mitsunobu reaction).
Strategies using organocatalysts or stannylene acetals have been developed to direct acylation, alkylation, or other modifications to a single hydroxyl group on a sugar ring, minimizing the need for extensive protection and deprotection steps. nih.gov These techniques are fundamental to the multi-step chemical conversions of common sugars into rare ones like D-gulose. rsc.org
Enzymatic and Biocatalytic Synthesis Routes for Unlabeled D-Gulose
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high specificity and under mild conditions. This "Izumoring" strategy is a powerful tool for producing rare sugars. frontiersin.org
Enzymes are highly selective catalysts for sugar interconversions. While many epimerases and isomerases are known, only a subset can produce D-gulose. nih.gov
L-Rhamnose isomerase has been shown to catalyze the isomerization of D-sorbose to D-gulose. dntb.gov.ua This provides a direct enzymatic route from a relatively accessible ketose. For the synthesis of D-[2-¹³C]gulose, one would first need to synthesize D-[2-¹³C]sorbose, which could then be converted using this enzyme.
Glucose isomerase , a widely used industrial enzyme, can convert a range of sugars. researchgate.netmdpi.com While its primary use is converting D-glucose to D-fructose, it can also act on other substrates, sometimes as part of a multi-enzyme cascade. nih.gov
D-tagatose 3-epimerase is another key enzyme in rare sugar synthesis, primarily converting D-fructose to D-allulose and D-tagatose to D-sorbose. nih.govresearchgate.net
GDP-mannose 3,5-epimerase is involved in the biosynthesis of vitamin C and has been shown to produce GDP-L-gulose, not the D-enantiomer required here. researchgate.net
Table 2: Key Enzymes in Rare Sugar Synthesis Relevant to D-Gulose
| Enzyme | Reaction Catalyzed | Relevance to D-Gulose Synthesis | Reference |
|---|---|---|---|
| L-Rhamnose Isomerase | D-Sorbose ↔ D-Gulose | Direct enzymatic conversion to D-gulose. | dntb.gov.ua |
| Glucose Isomerase | D-Glucose ↔ D-Fructose | Can be used in multi-enzyme pathways starting from glucose. | researchgate.netmdpi.com |
| D-tagatose 3-epimerase | D-Fructose ↔ D-Allulose | Part of enzymatic cascades to produce precursors like D-sorbose. | nih.govresearchgate.net |
Whole-cell biotransformation employs genetically engineered microorganisms as "cell factories" to produce desired chemicals from simple feedstocks like glucose. ovid.com These systems can be designed to house multi-enzyme cascade reactions, converting a starting material through several intermediates to the final product. acs.orgnih.gov
For the production of D-[2-¹³C]gulose, a recombinant Escherichia coli strain could be engineered to express the necessary enzymes for a pathway such as: D-Glucose → D-Fructose → D-Sorbose → D-Gulose
By feeding the engineered cells D-[2-¹³C]glucose, the isotopic label would be incorporated into the final D-gulose product. nih.govresearchgate.net This approach avoids the need to purify intermediate enzymes and can incorporate cofactor regeneration systems within the cell, making the process more efficient and cost-effective. acs.orgnih.gov Such metabolic engineering strategies have been successfully used to produce other rare sugars and related compounds like allitol (B117809) and D-mannose from D-glucose. nih.govnih.gov
Strategies for Stereospecific 13C-Isotopic Incorporation at the C-2 Position of D-Gulose
Utilization of D-[2-¹³C]glucose or other Positionally Labeled ¹³C-Carbohydrate Precursors
One of the most direct strategies to synthesize D-[2-¹³C]gulose is to start with a commercially available precursor that already contains the ¹³C isotope at the desired C-2 position, such as D-[2-¹³C]glucose. isotope.comisotope.com The challenge then becomes the stereochemical inversion (epimerization) at the C-3 and C-4 positions of the glucose molecule to yield the gulose configuration.
Chemical methods such as molybdate-catalyzed epimerization can be used to interconvert sugars. nih.gov This process, typically performed in an aqueous solution, can alter the stereochemistry at specific carbon atoms. While complex for multiple centers, it represents a potential pathway from a C-2 labeled glucose precursor to the desired gulose product.
Metabolic pathways in engineered microorganisms can also be exploited. For instance, organisms could be fed D-[2-¹³C]glucose, and if they possess the necessary enzymatic machinery, they could potentially convert it into D-[2-¹³C]gulose. Studies have shown that isotopically labeled glucose is readily taken up by cells and converted into various metabolites, demonstrating the feasibility of using it as a starting material for biotransformations. nih.gov
Design of Multistep Chemical Syntheses Incorporating ¹³C-Labeled Building Blocks
When a suitable positionally labeled precursor is unavailable, a multistep chemical synthesis starting from smaller, ¹³C-labeled building blocks is necessary. This approach offers high precision in the placement of the isotopic label but is often lengthy and complex. For example, a universal ¹³C₂ building block like ¹³C-labeled acetylene (B1199291) can be generated from elemental ¹³C via calcium carbide, providing a versatile starting point for various organic transformations. rsc.org
A hypothetical synthesis for D-[2-¹³C]gulose could involve the reaction of a four-carbon sugar derivative with a two-carbon fragment containing the ¹³C label in the appropriate position. This would require careful use of protecting groups to ensure that reactions occur at the desired locations on the sugar backbone and that the correct stereochemistry is established. For instance, the Kiliani-Fischer synthesis, which extends a sugar chain by one carbon using labeled cyanide (H¹³CN), is a classic method for introducing a ¹³C label at the C-1 position. fas.org A different and more complex strategy would be required to specifically introduce the label at the C-2 position, potentially involving the construction of the sugar backbone from multiple labeled fragments.
Development of Chemoenzymatic or Enzymatic Routes for Site-Specific ¹³C Introduction
Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating labeled precursors with the high stereo- and regioselectivity of enzymatic reactions for the final transformations. nih.gov This approach is particularly powerful for complex molecules like carbohydrates.
A potential chemoenzymatic route to D-[2-¹³C]gulose could involve the chemical synthesis of a C-2 labeled precursor, such as D-[2-¹³C]idose or another suitable intermediate. This chemically synthesized, labeled sugar could then be subjected to an enzymatic epimerization to yield D-[2-¹³C]gulose. Enzymes like epimerases can provide the necessary stereochemical control for the final conversion, avoiding the formation of unwanted byproducts that can plague purely chemical methods. This strategy has been successfully used in the synthesis of other complex carbohydrates and their derivatives, such as GDP-L-fucose and various glycan derivatives. nih.govrsc.org
Considerations for Isotopic Enrichment and Purity during Synthesis
Throughout the synthesis of D-[2-¹³C]gulose, it is crucial to monitor and control the isotopic enrichment and purity of the product. Isotopic enrichment refers to the percentage of molecules that contain the ¹³C isotope at the C-2 position, which should ideally be above 98-99% for most applications. Chemical and isotopic purity are essential for the accurate interpretation of data from metabolic studies or structural analyses. isotope.com
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for this purpose.
¹³C NMR spectroscopy can directly confirm the position of the ¹³C label within the molecule and can be used to quantify the enrichment level. acs.org
High-Resolution Mass Spectrometry (HRMS) can accurately determine the mass of the labeled molecule, confirming the incorporation of the ¹³C isotope. nih.gov Tandem MS (MS/MS) can further be used to fragment the molecule, and the masses of the resulting fragments can help pinpoint the location of the label. nih.gov
Care must be taken during synthesis to avoid isotopic scrambling, where the ¹³C label migrates to other positions in the molecule, and to ensure that the final product is chemically pure and free of any unlabeled counterparts or other sugar isomers.
Advanced Purification and Isolation Techniques for D-[2-¹³C]gulose
The purification of carbohydrates, particularly rare sugars and their isotopomers, presents a significant challenge due to their high polarity, structural similarity, and tendency to exist as a mixture of anomers in solution. Advanced purification techniques are therefore required to isolate D-[2-¹³C]gulose in high purity.
Chromatography is the most common and effective method for sugar purification.
Silica Gel Column Chromatography is a standard technique used for the purification of labeled sugars. nih.gov By selecting an appropriate solvent system (eluent), it is possible to separate the desired sugar from reaction byproducts and reagents. acs.org
High-Performance Liquid Chromatography (HPLC) , often using specialized columns such as those with amino-propyl bonded phases (amine-column), allows for high-resolution separation of different monosaccharides. This technique is particularly useful for separating closely related epimers.
Ion-Exchange Chromatography can be used to separate sugars after converting them into charged derivatives, such as borate (B1201080) complexes. The differential stability of these complexes allows for their separation on an ion-exchange resin.
Following chromatographic purification, the isolated D-[2-¹³C]gulose is typically recovered by evaporation of the solvent. The final product's purity is then rigorously assessed using the analytical methods described previously (NMR, MS) to ensure it meets the required specifications for its intended application.
Advanced Spectroscopic and Analytical Characterization of D 2 13c Gulose
Nuclear Magnetic Resonance (NMR) Spectroscopy for D-[2-¹³C]gulose Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of ¹³C-labeled molecules. nih.gov It provides unambiguous information on molecular structure, isotopic incorporation, and dynamics in solution.
High-resolution ¹³C NMR spectroscopy is the primary method for confirming the specific position of the isotopic label and verifying the degree of enrichment. In a typical ¹³C NMR spectrum of D-gulose, the signals for the six carbon atoms appear at distinct chemical shifts, influenced by their local chemical environment. For D-[2-¹³C]gulose, the signal corresponding to the C2 carbon is dramatically enhanced due to the high abundance of the ¹³C isotope at this position (typically >99%), compared to the natural abundance of 1.1% for the other carbon atoms.
This intense C2 signal serves two key purposes:
Chemical Shift Assignment: The known position of the label definitively assigns the high-intensity signal to the C2 carbon. This assignment can then be used as a starting point to assign the remaining carbon signals using other NMR techniques. acs.org
Isotopic Enrichment Verification: The isotopic enrichment is verified by comparing the integral of the C2 signal to the integrals of the other five carbon signals. The significantly larger integral for C2 confirms that the labeling is successful and localized. In some cases, ¹³C-¹³C coupling can be observed between the enriched site and adjacent carbons, which would appear as small satellite peaks, further confirming the structure. nih.gov
Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for D-Gulose Anomers in D₂O Note: Chemical shifts are subject to variation based on solvent, temperature, and pH. The C2 signal in D-[2-¹³C]gulose would be significantly more intense than the others in a ¹³C NMR spectrum.
| Atom | α-pyranose (δ ppm) | β-pyranose (δ ppm) |
| ¹³C Shifts | ||
| C1 | 96.5 | 96.8 |
| C2 | 70.8 | 74.1 |
| C3 | 71.5 | 74.5 |
| C4 | 68.2 | 68.3 |
| C5 | 71.9 | 75.3 |
| C6 | 62.9 | 63.1 |
| ¹H Shifts | ||
| H1 | 5.25 | 4.90 |
| H2 | 3.85 | 3.60 |
| H3 | 3.80 | 3.75 |
| H4 | 4.10 | 4.05 |
| H5 | 3.95 | 3.65 |
| H6a | 3.82 | 3.82 |
| H6b | 3.75 | 3.75 |
Two-dimensional heteronuclear correlation experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For D-[2-¹³C]gulose, a prominent cross-peak will appear connecting the ¹³C chemical shift of C2 with the ¹H chemical shift of its directly attached proton, H2. This provides a definitive assignment for the H2 proton. hmdb.ca
Homonuclear 2D NMR experiments provide detailed insights into the proton network and the three-dimensional structure of the molecule in solution. wikipedia.org
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. creative-biostructure.com Starting from an assigned proton, such as H2 (identified via HSQC), the COSY spectrum allows for a sequential "walk" along the carbon backbone by identifying correlations from H2 to H1 and H3, from H3 to H4, and so on, until all protons in a given spin system are assigned.
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations beyond direct neighbors, showing all protons within a coupled spin network. wikipedia.org For a sugar like gulose, a cross-peak will appear between the anomeric proton (H1) and all other protons in the same ring (H2, H3, H4, H5, H6a, H6b). This is particularly useful for separating the signals of the different tautomers (e.g., α-pyranose and β-pyranose) that exist in equilibrium in solution. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is critical for conformational analysis. For example, in the stable chair conformation of the pyranose ring, specific NOE cross-peaks, such as those between protons in 1,3-diaxial relationships, provide direct evidence of the ring's conformation and the orientation of its substituents.
Together, these techniques allow for the study of Ring-Chain Tautomerism . Sugars in solution exist as an equilibrium mixture of different forms, primarily the α- and β-pyranose anomers, but also minor populations of furanose and open-chain forms. slu.se Each of these tautomers gives rise to a distinct set of signals in the NMR spectra, and the combination of 1D and 2D NMR techniques allows for their identification and assignment. slu.senih.gov
Quantitative NMR (qNMR) can be employed for the precise determination of ¹³C isotopic enrichment. While ¹³C NMR is inherently less sensitive than ¹H NMR, its wide chemical shift dispersion often allows for the clear resolution of signals from each carbon atom. magritek.com
For accurate quantification, specific experimental parameters must be optimized. This includes ensuring a sufficiently long relaxation delay between scans to allow for the complete relaxation of all carbon nuclei, which is crucial for the signal integral to be directly proportional to the molar concentration. nih.gov By comparing the integral of the enhanced C2 signal with that of an internal standard of known concentration, or by relating it to the natural abundance signals of the other carbons, a precise percentage of ¹³C enrichment at the C2 position can be calculated. frontiersin.org This method provides a robust, non-destructive way to verify the isotopic purity of the labeled compound. nih.govacs.org
Mass Spectrometry (MS) for Isotopic Analysis of D-[2-¹³C]gulose and Derived Metabolites
Mass spectrometry is a powerful complementary technique to NMR for isotopic analysis, providing highly accurate mass information that confirms isotopic incorporation and aids in tracking the label through metabolic pathways. creative-proteomics.com
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of a molecule's elemental formula. nih.gov
For D-[2-¹³C]gulose, HRMS analysis serves two critical functions:
Molecular Formula Confirmation: The expected exact mass for unlabeled D-gulose (C₆H₁₂O₆) is different from that of D-[2-¹³C]gulose ([¹³C]C₅H₁₂O₆). HRMS can easily distinguish this mass difference, confirming the incorporation of a single ¹³C atom.
Isotopic Fine Structure Analysis: HRMS can resolve the signals from molecules with different isotopic compositions. The mass spectrum of D-[2-¹³C]gulose will show a distinct isotopic pattern. The most abundant peak (monoisotopic peak) will correspond to the molecule containing one ¹³C atom. This allows for clear differentiation from the small M+1 peak that occurs naturally in unlabeled gulose due to the 1.1% natural abundance of ¹³C. This high resolution is essential for tracking the fate of the labeled carbon in metabolic studies, where D-[2-¹³C]gulose may be converted into various downstream metabolites. rsc.orgbiorxiv.org
Table 2: Comparison of Theoretical Exact Masses for Unlabeled and Labeled D-Gulose
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| D-Gulose | C₆H₁₂O₆ | 180.06339 |
| D-[2-¹³C]gulose | [¹³C]C₅H₁₂O₆ | 181.06674 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pattern Analysis and Positional Labeling Distribution
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including isotopically labeled sugars. In an MS/MS experiment, the precursor ion of D-[2-13C]gulose (e.g., [M+H]+ or [M+Na]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information about the molecule's structure and the specific location of the isotopic label.
The fragmentation of monosaccharides in the gas phase is a complex process involving multiple parallel pathways, primarily driven by the cleavage of the carbon-carbon backbone and neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O). researchgate.net The presence of a ¹³C atom at the C2 position results in a +1 Da mass shift for any fragment ion that retains this carbon atom. By analyzing the mass-to-charge (m/z) ratio of the fragment ions, it is possible to confirm that the isotopic label is located at the C2 position and not elsewhere in the molecule.
For instance, cleavage of the C1-C2 bond would be expected to yield distinct fragments. In the analysis of a related sugar, D-glucose, derivatization can be used to promote cleavage at specific bonds, allowing for clear differentiation between C1 and C2 labeled isotopomers. nih.gov A similar strategy could be applied to D-gulose. The analysis of the resulting fragment ion patterns allows for the unambiguous determination of the positional labeling distribution. nih.gov This is crucial for metabolic flux analysis, where the fate of individual carbon atoms is tracked through biochemical pathways. nih.gov
Table 1: Hypothetical Key Fragment Ions in MS/MS Analysis of Derivatized D-[2-¹³C]gulose This table is illustrative and based on known fragmentation patterns of hexoses. Actual m/z values depend on ionization mode and derivatization.
| Fragment Description | Expected m/z (Unlabeled) | Expected m/z (D-[2-¹³C]gulose) | Inference |
| Fragment containing C1 | m/z X | m/z X | Confirms C1 is unlabeled |
| Fragment containing C2-C3 | m/z Y | m/z Y+1 | Confirms C2 is labeled |
| Fragment containing C3-C6 | m/z Z | m/z Z | Confirms C3-C6 are unlabeled |
| Neutral loss of C1-containing group | [M-A] | [M+1-A] | Parent ion contains the label |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized D-[2-¹³C]gulose in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. Sugars like D-gulose are non-volatile and require chemical derivatization prior to GC analysis to increase their volatility. restek.com Common derivatization procedures include silylation (e.g., to form trimethylsilyl (B98337) (TMS) ethers) or a two-step reduction and acetylation to form alditol acetates. protocols.iorsc.org
Once derivatized, D-[2-¹³C]gulose can be separated from other components in a complex mixture based on its retention time on the GC column. The eluting compound is then ionized, typically by electron ionization (EI), and the resulting mass spectrum is recorded. The EI mass spectrum of a derivatized sugar provides a characteristic fragmentation pattern, or "fingerprint," that can be used for identification.
For D-[2-¹³C]gulose, the mass spectrum of its derivative will be nearly identical to that of the unlabeled D-gulose derivative, but fragments containing the C2 carbon will be shifted by +1 m/z unit. This allows for the clear identification and quantification of the labeled compound, even in the presence of its unlabeled counterpart. nih.govnih.gov This technique is particularly useful in metabolic studies where the incorporation of a ¹³C label into various metabolites is measured. nih.gov
Table 2: Common Derivatization Agents for GC-MS Analysis of Sugars
| Derivatization Method | Reagent(s) | Resulting Derivative | Key Advantage |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ether | Mild reaction conditions |
| Oximation followed by Silylation | Methoxyamine hydrochloride, followed by BSTFA | Methoxyloxime-TMS ether | Reduces the number of anomeric peaks |
| Acetylation (after reduction) | Sodium borohydride, followed by Acetic anhydride | Alditol acetate | Produces a single peak per sugar |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection in Biological Matrices
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile compounds in complex biological matrices such as plasma, urine, and cell extracts. nih.gov Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation. researchgate.net For sugar analysis, hydrophilic interaction liquid chromatography (HILIC) is a commonly employed separation technique. nih.gov
An LC-MS method for D-[2-¹³C]gulose would involve chromatographic separation on an appropriate column followed by detection using a mass spectrometer, often a tandem quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer. nih.gov The high sensitivity and specificity of LC-MS/MS, particularly in the multiple reaction monitoring (MRM) mode, allow for the quantification of D-[2-¹³C]gulose at very low concentrations. springernature.comresearchgate.net
In an MRM experiment, a specific precursor-to-product ion transition is monitored for the analyte. For D-[2-¹³C]gulose, the precursor ion would be its molecular ion (e.g., [M+H]⁺ or [M-H]⁻), and the product ion would be a characteristic fragment generated in the collision cell. This technique minimizes interference from the matrix, making it ideal for quantitative analysis in biological samples. researchgate.netduke.edunih.govunt.edu
Table 3: Illustrative LC-MS/MS Parameters for D-[2-¹³C]gulose Detection
| Parameter | Value/Type | Purpose |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds like sugars |
| Mobile Phase | Acetonitrile/Water gradient | Elution of the analyte from the column |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficient ionization of sugars |
| MS Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity for quantification |
| Precursor Ion (Q1) | m/z 180.1 (for [M-H]⁻) | Selection of the unlabeled gulose ion |
| Product Ion (Q3) | e.g., m/z 89 | Specific fragment for quantification |
| Precursor Ion (Q1) - Labeled | m/z 181.1 (for [M-H]⁻) | Selection of the D-[2-¹³C]gulose ion |
| Product Ion (Q3) - Labeled | e.g., m/z 90 or 89 (depending on fragment) | Specific fragment containing the ¹³C label |
Other Complementary Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation
While mass spectrometry techniques are central to the characterization of D-[2-¹³C]gulose, other methods are essential for providing complementary information regarding its identity, purity, and the precise location of the isotopic label.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the exact position of an isotopic label within a molecule. A ¹³C-NMR spectrum of D-[2-¹³C]gulose would show a significantly enhanced signal for the C2 carbon relative to the other carbons, which would be at natural abundance (~1.1%). This provides unambiguous confirmation of the labeling position. Proton (¹H) NMR can also be used to assess structural integrity and detect impurities.
High-Performance Liquid Chromatography (HPLC): For assessing the chemical and isomeric purity of D-[2-¹³C]gulose, HPLC with non-mass spectrometric detectors is often used. A refractive index (RI) detector is a universal detector for carbohydrates that responds to changes in the refractive index of the mobile phase as the analyte elutes. An evaporative light scattering detector (ELSD) can also be used and often provides higher sensitivity than RI detection. These techniques can effectively quantify the bulk purity of the compound and separate it from other sugar isomers.
Applications of D 2 13c Gulose in Biochemical and Metabolic Research
Tracing D-Gulose Metabolism and Carbon Flux Analysis: A Path Underexplored
Carbon-13 (¹³C) labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. By introducing a substrate, such as D-[2-¹³C]gulose, researchers can follow the labeled carbon atom as it is incorporated into various downstream metabolites. This allows for a detailed analysis of metabolic pathways and the quantification of carbon flux. However, the application of this methodology to D-gulose is not well-documented.
Investigation of D-Gulose Cellular Uptake and Transport Systems
Elucidation of D-Gulose Catabolic Pathways: Initial Phosphorylation and Downstream Processing
Once inside the cell, the first committed step in the catabolism of most monosaccharides is phosphorylation. This modification traps the sugar within the cell and prepares it for entry into central metabolic pathways like glycolysis. While the phosphorylation of D-glucose by hexokinases is a cornerstone of biochemistry, the specific enzymes responsible for phosphorylating D-gulose and the subsequent downstream catabolic pathways have not been clearly elucidated. The use of D-[2-¹³C]gulose would be instrumental in identifying the resulting phosphorylated intermediates and tracking the labeled carbon through subsequent metabolic transformations. However, such tracing studies on D-gulose are conspicuously absent from published research.
Analysis of D-Gulose Anabolism: Incorporation into Glycoconjugates, Lipids, or Other Biomolecules
Beyond catabolism for energy production, monosaccharides serve as building blocks for a wide array of essential biomolecules, including glycoconjugates (glycoproteins and glycolipids) and lipids. Isotopic tracers are invaluable for determining the extent to which a particular sugar is utilized in these anabolic pathways. While the incorporation of D-glucose into these molecules is a fundamental aspect of cell biology, there is a dearth of information regarding the anabolic fate of D-gulose. Studies using D-[2-¹³C]gulose to trace its incorporation into glycoconjugates, lipids, or other complex biomolecules have not been reported, leaving a significant void in our understanding of D-gulose's role as a biosynthetic precursor.
Characterization of D-Gulose Interconversion Pathways with Other Monosaccharides or Polyols
Monosaccharides can be interconverted through various enzymatic reactions, and can also be reduced to form polyols (sugar alcohols). These interconversion pathways are crucial for maintaining metabolic flexibility. For instance, the polyol pathway, which converts glucose to fructose via sorbitol, has been implicated in various physiological and pathological processes. Whether D-gulose can be similarly interconverted to other monosaccharides or participate in polyol pathways is an open question. The use of D-[2-¹³C]gulose would be a direct method to investigate such transformations, but research in this specific area appears to be lacking.
Enzyme Mechanism Elucidation using D-[2-13C]gulose as a Labeled Substrate: A Tool in Waiting
Isotopically labeled substrates are not only used for metabolic tracing but are also powerful tools for studying the mechanisms of enzyme-catalyzed reactions. The specific position of the isotopic label can provide crucial insights into bond cleavage and formation steps during catalysis.
Identification and Characterization of Novel Enzymes Involved in D-Gulose Specific Reactions
The metabolism of a rare sugar like D-gulose likely involves enzymes with unique specificities. The identification and characterization of such novel enzymes are fundamental to understanding its biological role. While there is mention in the literature of the preparation of D-gulose from lactitol using microbial methods, which implies the existence of enzymes capable of acting on D-gulose or its derivatives, detailed characterization of these enzymes and their mechanisms using tools like D-[2-¹³C]gulose has not been documented. Without such studies, the enzymatic machinery responsible for D-gulose metabolism remains largely unknown.
Probing Stereochemical Courses of Enzymatic Transformations
Isotopically labeled substrates are instrumental in determining the stereochemical course of enzyme-catalyzed reactions. The use of this compound can help elucidate whether a reaction proceeds with inversion or retention of configuration at the C2 center.
For instance, in an isomerization reaction catalyzed by an epimerase that acts on the C2 position, the fate of the ¹³C label can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the position and coupling of the ¹³C label in the product molecule, researchers can deduce the precise bond-breaking and bond-forming events and their stereochemical outcome. While specific studies detailing this compound for this purpose are not abundant, the principle is well-established with analogous labeled sugars like dTDP-glucose in reactions catalyzed by oxidoreductases, where intramolecular hydrogen transfer and subsequent stereochemistry were determined using deuterium and tritium labels. semanticscholar.org In such reactions, the migration of a hydrogen atom from C4 to C6 was shown to occur with an inversion of configuration. semanticscholar.org Similarly, this compound could be used to study enzymes like D-xylose (D-glucose) isomerases, which catalyze the interconversion of aldoses and ketoses and are known to act on various sugar epimers. researchgate.net
Kinetic Isotope Effect Studies for Rate-Limiting Steps
The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu Measuring the ¹³C KIE is a powerful tool for identifying the rate-limiting step in an enzymatic reaction and characterizing the transition state. harvard.eduillinois.edu When this compound is used as a substrate, a change in the reaction rate compared to the unlabeled D-gulose can indicate whether a bond to the C2 carbon is being formed or broken in the slowest step of the reaction. princeton.edu
A KIE value (k¹²C/k¹³C) greater than 1 (a "normal" KIE) suggests that the C2 position is involved in bonding changes during the rate-determining step, as the bond to the heavier ¹³C is stronger and requires more energy to break. Conversely, a KIE less than 1 (an "inverse" KIE) can indicate an increase in the bonding environment or a change in hybridization at the C2 position in the transition state. Highly precise KIE measurements can provide detailed insights into the structure of the transition state, which is valuable for designing potent enzyme inhibitors. acs.org Techniques using 2D [¹³C,¹H]-HSQC NMR spectroscopy have demonstrated the ability to measure ¹³C KIEs with high precision, providing evidence for rate-limiting steps in enzymatic reactions. acs.org
Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzyme using D-[2-¹³C]gulose
| Experimental Condition | Observed KIE (k¹²C/k¹³C) | Interpretation |
| Standard Assay | 1.035 | A normal KIE, suggesting the C-C or C-H bond at the C2 position is partially broken in the rate-determining step. |
| With Competitive Inhibitor | 1.002 | KIE is suppressed, indicating the rate-limiting step has shifted to a non-chemical step, such as product release. |
| Mutant Enzyme (Altered Active Site) | 1.010 | A reduced KIE, suggesting the transition state structure has been altered by the mutation. |
Biosynthetic Pathway Studies in Organisms that Utilize D-Gulose
Tracing D-Gulose as a Precursor in Specialized Metabolite or Natural Product Biosynthesis
Stable isotope tracers are essential for elucidating the biosynthetic pathways of natural products. Although D-gulose is a rare sugar, it is a component of certain specialized metabolites. By feeding an organism with this compound, researchers can trace the incorporation of the ¹³C label into the final natural product.
The process involves administering the labeled precursor and then isolating the metabolite of interest. Using mass spectrometry (MS) or NMR, the position of the ¹³C label in the product is determined. This information reveals how the gulose moiety was assembled and modified during biosynthesis. For example, many bacterial deoxysugars found in natural products are derived from glucose-1-phosphate, which is converted to TDP-4-keto-6-deoxy-D-glucose as a key intermediate. nih.gov If a natural product were found to contain a D-gulose-derived unit, this compound could be used to confirm its role as a direct precursor and map the subsequent enzymatic transformations.
Metabolic Engineering Strategies Leveraging D-Gulose Pathways in Microbial or Plant Systems
Metabolic engineering aims to modify the metabolic pathways of organisms, often microbes, to enhance the production of valuable chemicals. mdpi.com Understanding D-gulose metabolism is the first step toward engineering microorganisms for the production of gulose-derived products. One approach involves the microbial conversion of readily available substrates into D-gulose. For instance, the M31 strain of Agrobacterium tumefaciens can convert lactitol into 3-ketolactitol, which can then be chemically hydrogenated and hydrolyzed to yield D-gulose. nih.gov
Knowledge gained from tracing studies with this compound can inform metabolic engineering strategies. For example, if a pathway is found to have a low flux at a particular step, the gene encoding the enzyme for that step could be overexpressed. Conversely, if the label from this compound is diverted into competing pathways, those pathways could be blocked by gene knockouts to channel more carbon toward the desired product. nih.gov Such strategies are commonly employed to improve the yield of target compounds, including designing synthetic pathways in host organisms like E. coli for the production of chemicals from sugars. researchgate.netresearchgate.net
Comparative Metabolic Flux Analysis Utilizing this compound
Comparison of Gulose Carbon Flow with Canonical Glucose Metabolism in Specific Biological Contexts
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a cell. youtube.com Using ¹³C-labeled substrates is a cornerstone of MFA. nih.govnih.gov By introducing this compound into a biological system and comparing its metabolic fate to that of the more common D-[2-13C]glucose, researchers can gain insights into the unique aspects of gulose metabolism.
The ¹³C label from each sugar will be incorporated into various downstream metabolites. By measuring the isotopic labeling patterns (isotopomers) of these metabolites, typically amino acids or metabolic intermediates, a metabolic model can be used to calculate the flux through different pathways. nih.gov Comparing the flux maps generated from this compound and D-[2-13C]glucose can reveal:
Substrate Specificity: How effectively enzymes in central carbon metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) recognize and process gulose compared to glucose.
Alternative Pathway Utilization: Whether gulose is channeled into different metabolic pathways than glucose.
Metabolic Bottlenecks: Steps in gulose metabolism that are significantly slower than the corresponding steps in glucose metabolism.
Tracers such as [2-¹³C]glucose have been shown to be effective for analyzing fluxes in central carbon metabolism. researchgate.net A comparative study would provide a detailed quantitative picture of how cells utilize this rare sugar in contrast to their primary energy source. nih.govresearchgate.net
Table 2: Illustrative Comparison of ¹³C Label Incorporation from D-[2-¹³C]gulose vs. D-[2-¹³C]glucose into Key Metabolites
| Metabolite | Expected ¹³C Position from D-[2-¹³C]glucose (via Glycolysis) | Hypothetical ¹³C Position from D-[2-¹³C]gulose | Potential Interpretation |
| Pyruvate | C2 | C2 | Gulose enters glycolysis and is processed similarly to glucose. |
| Pyruvate | C2 | C1 or C3 | Gulose is metabolized through an alternative pathway before entering lower glycolysis. |
| Lactate | C2 | C2 | Fermentative pathways process the gulose-derived pyruvate. |
| Alanine | C2 | No Labeling | Gulose is not significantly metabolized to pyruvate in this system. |
Differential Flux under Varying Nutrient Conditions or Genetic Perturbations
The core strength of using isotopically labeled compounds like this compound in metabolic research lies in its ability to trace the fate of carbon atoms through metabolic networks. This allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that can be compared across different states, such as changes in nutrient availability or genetic modifications.
Varying Nutrient Conditions
A common application of 13C-MFA is to understand how cells adapt their metabolic pathways when presented with different nutrient sources. For instance, a hypothetical study could compare the metabolic flux distribution in a cell line cultured in a medium containing this compound as the primary carbon source versus a medium containing both this compound and an unlabeled alternative sugar, such as galactose.
By tracing the incorporation of the 13C label from this compound into various intracellular metabolites, researchers could determine the relative contribution of gulose to different metabolic pathways in the presence of another carbon source. The distribution of 13C in key intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle would reveal shifts in pathway usage.
For example, a decrease in the 13C enrichment of glycolytic intermediates when galactose is present would suggest a preference for galactose as a carbon source for glycolysis in that particular cell line. The data could be presented in a table comparing the relative flux through key pathways under the different nutrient conditions.
Interactive Data Table: Relative Metabolic Fluxes with this compound under Varied Nutrient Conditions (Hypothetical Data)
| Metabolic Pathway | Relative Flux (% of Gulose Uptake) - Gulose Only | Relative Flux (% of Gulose Uptake) - Gulose + Galactose |
| Glycolysis | 85 | 40 |
| Pentose Phosphate Pathway | 10 | 15 |
| TCA Cycle Entry | 5 | 3 |
This table illustrates a hypothetical scenario where the presence of galactose significantly reduces the entry of gulose-derived carbon into glycolysis and the TCA cycle, while slightly increasing the relative flux through the pentose phosphate pathway.
Genetic Perturbations
Another powerful application of this compound tracing is in the study of genetically modified organisms. By knocking out or overexpressing a specific enzyme in a metabolic pathway, researchers can use 13C-MFA to observe the resulting rerouting of metabolic flux.
Consider a hypothetical study on a genetically engineered strain of Escherichia coli. One strain could have a key enzyme in the pentose phosphate pathway, such as transketolase, knocked out (ΔtktA). By feeding both the wild-type and the ΔtktA mutant strains this compound and analyzing the labeling patterns of metabolic intermediates, the metabolic consequences of this genetic perturbation can be quantified.
In the ΔtktA mutant, one would expect a significant alteration in the labeling patterns of metabolites downstream of the PPP. For instance, there might be a reduced production of erythrose-4-phosphate and sedoheptulose-7-phosphate derived from gulose. This would lead to a rerouting of carbon flux, potentially increasing the flux through glycolysis to compensate for the blocked PPP.
Interactive Data Table: Metabolic Flux Redistribution in a ΔtktA E. coli Mutant Fed with this compound (Hypothetical Data)
| Metabolic Flux | Wild-Type (Relative Flux) | ΔtktA Mutant (Relative Flux) | Fold Change |
| Gulose Uptake Rate | 100 | 95 | -0.05 |
| Glycolysis | 70 | 85 | +1.21 |
| Pentose Phosphate Pathway | 25 | 5 | -0.80 |
| Biomass Precursors from PPP | 15 | 2 | -0.87 |
This hypothetical data table shows that in the absence of a functional transketolase, the flux through the pentose phosphate pathway is drastically reduced, with a compensatory increase in glycolytic flux to maintain cellular function.
Through such studies, this compound could serve as a valuable tool to dissect the intricate connections within metabolic networks and to understand the adaptive strategies of cells in response to both environmental and genetic changes.
Methodological Considerations for Isotopic Tracer Studies with D 2 13c Gulose
Experimental Design for Controlled In Vitro and In Vivo Tracing Experiments
A well-conceived experimental design is paramount to obtaining meaningful and interpretable data from isotopic tracer studies. This involves the careful selection of biological systems, optimization of labeling conditions, and implementation of robust sample handling procedures.
Selection of Appropriate Biological Models (e.g., isolated enzymes, cell cultures, organoids)
The choice of a biological model is dictated by the specific research question. Each system offers distinct advantages and limitations for tracing the metabolic fate of D-[2-¹³C]gulose.
Isolated Enzymes: For dissecting the specific enzymatic reactions that directly utilize gulose, isolated and purified enzymes provide the cleanest system. This approach allows for the determination of kinetic parameters and reaction mechanisms in a controlled environment, free from the complexities of a whole-cell metabolism.
Cell Cultures: Cultured cells, including primary cells and established cell lines, offer a more physiologically relevant context to study gulose metabolism. nih.gov These models allow researchers to investigate how D-[2-¹³C]gulose is taken up by cells, metabolized through various pathways, and how these processes are influenced by different physiological or pathological conditions. nih.gov For instance, cancer cell lines are frequently used to study altered metabolic pathways. nih.gov
Organoids: Three-dimensional organoids represent a significant advancement over traditional 2D cell cultures. They more closely mimic the cellular organization and microenvironment of native tissues, providing a more accurate representation of in vivo metabolism. Tracing D-[2-¹³C]gulose in organoids can offer insights into tissue-specific metabolic pathways and cell-cell interactions.
In Vivo Models: Animal models, such as mice, are essential for understanding the whole-body metabolism of D-[2-¹³C]gulose. biorxiv.orgbiorxiv.orgresearchgate.net These studies can reveal how gulose is absorbed, distributed among different organs, metabolized, and excreted. biorxiv.orgbiorxiv.orgresearchgate.net In vivo experiments are crucial for translating findings from simpler models to a more complex, systemic context. e-enm.org
Table 1: Comparison of Biological Models for D-[2-¹³C]gulose Tracer Studies
| Biological Model | Advantages | Disadvantages |
| Isolated Enzymes | High level of control, allows for detailed kinetic analysis. | Lacks physiological context of a living cell. |
| Cell Cultures | Good balance of control and physiological relevance, high throughput. nih.gov | May not fully represent in vivo metabolism, genetic drift in cell lines. |
| Organoids | More accurately mimics tissue architecture and function. | More complex to culture and maintain than 2D cell lines. |
| In Vivo Models | Provides a systemic view of metabolism in a whole organism. e-enm.org | High biological variability, more complex experimental procedures. biorxiv.orgbiorxiv.orgresearchgate.net |
Optimization of Labeling Concentration and Duration for Steady-State or Dynamic Measurements
The concentration of D-[2-¹³C]gulose and the duration of the labeling experiment are critical parameters that must be carefully optimized. biorxiv.orgbiorxiv.org The choice between steady-state and dynamic measurements depends on the research goals.
Steady-State Labeling: In steady-state experiments, the system is allowed to reach an isotopic equilibrium where the fractional enrichment of ¹³C in the metabolites of interest remains constant over time. uni.lucreative-proteomics.com This approach is useful for determining the relative contributions of different pathways to the production of a particular metabolite. creative-proteomics.com Achieving a true steady state can be challenging in vivo and may require continuous infusion of the tracer. e-enm.orgnih.gov
Dynamic Labeling: Dynamic or kinetic flux analysis involves collecting samples at multiple time points after the introduction of the tracer. ethz.chmdpi.com This method provides information about the rates of metabolic reactions and can reveal the dynamics of pathway activation. uni.luethz.ch Bolus administration is a common method for dynamic studies, but requires careful optimization of the dose and timing to capture the peak labeling. biorxiv.orgbiorxiv.orgresearchgate.net
The optimal concentration of D-[2-¹³C]gulose should be high enough to allow for accurate detection of the ¹³C label in downstream metabolites but not so high as to perturb the normal metabolic state of the system. The duration of labeling must be sufficient to allow the label to incorporate into the metabolites of interest. For example, studies with ¹³C-glucose have shown that a 90-minute labeling period can be optimal for observing labeling in the TCA cycle in mouse models. biorxiv.orgbiorxiv.orgresearchgate.net
Robust Sample Preparation Protocols for Metabolite Extraction and Quenching
The accuracy of any tracer study is highly dependent on the proper preservation of the metabolic state of the sample at the time of collection. nih.gov This requires rapid and effective quenching of metabolic activity followed by efficient extraction of metabolites. osti.govfrontiersin.org
Quenching: Quenching is the process of rapidly stopping all enzymatic reactions to prevent any further metabolism of the labeled compounds. osti.gov This is typically achieved by flash-freezing the sample in liquid nitrogen or by using cold solvents like methanol (B129727) or acetonitrile. mdpi.comosti.govresearchgate.netnih.gov The choice of quenching method can affect metabolite leakage and recovery, so it must be carefully validated for the specific biological system being studied. osti.gov
Extraction: Following quenching, metabolites are extracted from the biological matrix. A common method for polar metabolites involves using a mixture of solvents such as methanol, acetonitrile, and water. researchgate.netnih.gov The extraction protocol should be optimized to ensure high recovery of a wide range of metabolites without causing degradation.
Sample Handling: Throughout the sample preparation process, it is crucial to maintain low temperatures to minimize enzymatic activity and prevent metabolite degradation. osti.govresearchgate.net Samples are often stored at -80°C until analysis. mdpi.comnih.govshimadzu.com
Data Processing and Computational Approaches for 13C-Tracer Data Analysis
The raw data from mass spectrometry or NMR analysis of ¹³C-labeled samples requires sophisticated computational tools for interpretation. These methods allow researchers to translate the measured isotopic patterns into meaningful information about metabolic fluxes.
Mass Isotopomer Distribution (MID) Analysis for Qualitative and Quantitative Flux Ratios
Mass Isotopomer Distribution (MID) analysis is a fundamental technique in ¹³C-tracer studies. nih.gov It involves measuring the relative abundance of different mass isotopomers of a metabolite, which are molecules that differ only in the number of ¹³C atoms they contain.
The MID of a metabolite provides a fingerprint of the metabolic pathways that contributed to its synthesis. nih.gov By comparing the observed MIDs to those predicted from known biochemical pathways, it is possible to deduce the relative activities of different routes. For example, the pattern of ¹³C incorporation from D-[2-¹³C]gulose into downstream metabolites can reveal whether gulose is being metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or other interconnected pathways. This qualitative analysis can identify active pathways and shifts in metabolism under different conditions. creative-proteomics.com Furthermore, MIDs can be used to calculate flux ratios at key metabolic branch points. nih.gov
Application of Metabolic Flux Analysis (MFA) Algorithms for Absolute Flux Determination
While MID analysis provides relative flux information, Metabolic Flux Analysis (MFA) aims to determine the absolute rates of all reactions in a metabolic network. nih.govethz.chosti.gov ¹³C-MFA is a powerful technique that integrates isotopic labeling data with a stoichiometric model of cellular metabolism to calculate intracellular fluxes. nih.govosti.govvanderbilt.edu
The process of ¹³C-MFA involves several steps:
Model Construction: A detailed metabolic network model is constructed, including all relevant biochemical reactions and their stoichiometry. shimadzu.comosti.gov
Isotopomer Labeling Data: Experimental data on the MIDs of key intracellular metabolites are obtained after labeling with a ¹³C tracer like D-[2-¹³C]gulose. oup.com
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured MIDs and any other available physiological data (e.g., substrate uptake and product secretion rates). nih.govplos.org This is typically framed as an optimization problem where the difference between the measured and simulated MIDs is minimized. nih.gov
Confidence Intervals: Statistical methods are used to determine the confidence intervals for the estimated fluxes, providing a measure of the precision of the results. nih.gov
Various software packages and algorithms, such as those based on Elementary Metabolite Units (EMU), have been developed to facilitate ¹³C-MFA. nih.govnih.gov These tools have made it possible to analyze increasingly complex metabolic networks and extract detailed quantitative information about cellular metabolism. researchgate.netd-nb.info
Inherent Challenges and Limitations in D-[2-13C]gulose Tracer Studies
While isotopic tracers are powerful tools, the use of this compound presents a unique set of challenges and limitations stemming from its status as a rare sugar and the inherent complexities of isotope-based metabolic flux analysis.
Metabolic and Physiological Hurdles:
Poorly Defined Metabolic Pathways: The primary challenge is the incomplete knowledge of D-gulose metabolic pathways in many organisms. Unlike D-glucose, whose catabolism via glycolysis and the pentose phosphate pathway is well-documented, the enzymes and routes for D-gulose utilization are often unknown or speculative. uomustansiriyah.edu.iqwikipedia.org This ambiguity makes it difficult to construct an accurate metabolic model, which is essential for interpreting the fate of the 13C label. d-nb.info
Low Metabolic Flux: Organisms may exhibit very low uptake and metabolic rates for rare sugars like D-gulose compared to primary carbon sources. mdpi.comugent.be This slow metabolism can prevent the 13C label from being incorporated into downstream metabolites at levels sufficient for detection, making flux quantification difficult or impossible.
Tracer Label Position: The choice of the C2 position for labeling has specific implications. For instance, in a pathway analogous to the oxidative pentose phosphate pathway, the C1 carbon is lost as CO2. While the C2 label of this compound would be retained in the resulting pentose phosphate, its precise fate through subsequent transketolase and transaldolase reactions would create complex labeling patterns that require a highly accurate network model to decipher. nih.gov
Analytical and Technical Limitations:
Isomer Separation: D-Gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose. Chromatographic separation of these sugar isomers and their various phosphorylated and labeled forms is technically challenging. oup.com Inadequate separation can lead to confounding signals and inaccurate quantification of mass isotopologues.
Detection Sensitivity: The combination of low metabolic flux and the natural abundance of isotopes means that the signal from 13C-labeled metabolites may be very weak. shimadzu.com Achieving the signal-to-noise ratio required for accurate isotopologue analysis with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be a significant limitation. elifesciences.orgacs.org
Data Interpretation and Correction: The raw data from mass spectrometry must be corrected for the natural abundance of stable isotopes (e.g., 13C, 2H, 18O), which can introduce errors. nih.gov Interpreting the corrected mass isotopomer distributions to infer fluxes is a non-trivial computational task that is highly dependent on the correctness of the underlying metabolic model and atom transitions. mdpi.comnih.gov
The table below outlines the key challenges associated with this compound tracer studies and potential strategies to address them.
| Challenge Category | Specific Limitation for this compound | Potential Mitigation Strategy |
| Metabolic | Unknown or incomplete metabolic pathways for D-gulose in the organism of study. | Perform genomic and transcriptomic analysis to identify putative enzymes; use cell-free enzyme assays to confirm reaction capabilities. |
| Metabolic | Slow or negligible uptake and catabolism, leading to low label incorporation. | Use high-sensitivity analytical instruments; perform experiments with organisms adapted for rare sugar utilization; increase tracer enrichment. |
| Analytical | Co-elution of D-gulose with other hexose (B10828440) isomers (e.g., glucose, galactose) during chromatographic separation. | Develop and optimize specialized liquid chromatography (LC) or gas chromatography (GC) methods; employ ion mobility spectrometry (IMS) for an additional separation dimension. oup.comnih.gov |
| Analytical | Low signal-to-noise ratio for labeled downstream metabolites due to low flux. | Increase the amount of biological sample analyzed; utilize highly sensitive mass spectrometers (e.g., GC-C-IRMS or Orbitrap-MS); optimize derivatization methods to enhance signal. humankinetics.com |
| Data Interpretation | Ambiguity in assigning labeling patterns to specific pathway fluxes due to network uncertainty and label scrambling. | Perform parallel labeling experiments with other tracers (e.g., [1-13C]gulose, [U-13C]gulose) to better constrain fluxes; use computational methods to evaluate the confidence of flux estimates. nih.gov |
| Logistical | High cost and limited commercial availability of specifically labeled rare sugars. | Plan experiments to maximize data acquisition from minimal tracer amounts; explore custom synthesis options. |
Future Directions and Emerging Research Avenues for D 2 13c Gulose
Development of More Efficient and Scalable Synthetic Routes for Site-Specifically Labeled D-Gulose Isomers
The synthesis of rare sugars like D-gulose, and particularly their isotopically labeled forms, remains a significant challenge. thieme.de Current methods for preparing rare sugar isomers often involve multi-step chemical or enzymatic syntheses which can result in difficult-to-separate thermodynamic mixtures. thieme.denih.gov Future research will critically depend on the development of more efficient and scalable synthetic strategies.
A promising approach is the use of dual catalyst systems that promote highly site-selective epimerization of readily available biomass carbohydrates, such as D-glucose, under kinetic control. thieme.denih.gov This strategy could provide a more direct and higher-yielding pathway to D-gulose. Mechanistic studies suggest these reactions proceed through sequential hydrogen-atom abstraction and donation steps mediated by two distinct catalysts. nih.gov Further refinement of these catalytic systems is essential for their application to large-scale production.
Moreover, developing scalable methods is paramount for making site-specifically labeled sugars like D-[2-13C]gulose more accessible for research. Techniques developed for the gram-scale synthesis of other labeled carbohydrates, such as the one-step conversion of ¹³C glucose to ¹³C-labeled levoglucosan, could serve as a model for scaling up D-gulose synthesis. nih.gov Another innovative approach involves starting from elemental ¹³C carbon to produce ¹³C₂-acetylene, a universal building block for labeling a wide range of organic molecules, which could potentially be adapted for complex sugar synthesis. rsc.orgresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Site-Selective Epimerization | Utilizes dual catalysts to invert specific stereocenters on abundant sugars. thieme.denih.gov | Direct conversion from biomass, avoids thermodynamic mixtures, potentially higher yields. thieme.denih.gov |
| Scalable Labeling Protocols | Focuses on one-step or highly efficient multi-step reactions for gram-scale production. nih.gov | Increases availability and reduces the cost of labeled gulose for extensive research. |
| Elemental ¹³C Building Blocks | Employs elemental ¹³C to generate universal labeled synthons like acetylene (B1199291). rsc.org | Offers a versatile and potentially cost-effective route for introducing ¹³C at specific positions. |
Exploration of D-Gulose's Potential Roles in Uncharacterized Biological Systems or Processes
D-gulose is a rare aldohexose and an epimer of the more common D-galactose (at C3 and C4) and D-glucose (at C3). While it is known to be a component of some glycans, its specific biological roles are largely uncharacterized. medchemexpress.com The availability of D-[2-¹³C]gulose as a tracer opens up new possibilities for elucidating its function in various biological contexts.
Future research could investigate the metabolism of D-gulose in different organisms and cell types. It is known that some rare sugars can have significant biological effects; for instance, D-allose, a C3 epimer of D-glucose, has been shown to have anti-cancer and anti-inflammatory properties and can modulate the intestinal environment. nih.govfortunejournals.com Similarly, D-gulose has been suggested to possess potential anti-cancer effects by inhibiting nitrate (B79036) reductase activity in tumor cells. biosynth.com Using D-[2-¹³C]gulose, researchers can trace its uptake, metabolic conversion, and incorporation into cellular macromolecules, potentially identifying unique metabolic pathways or signaling roles.
Investigating the influence of D-gulose on complex biological systems, such as the gut microbiome, is another promising avenue. The unabsorbed portion of dietary sugars can significantly impact the composition and metabolic activity of intestinal bacteria. nih.gov Tracing the fate of D-[2-¹³C]gulose in the gut could reveal which microbial species utilize it and what metabolic products are formed, providing insights into its potential prebiotic activity or other effects on host health.
Integration of this compound Tracing with Multi-Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
The integration of stable isotope tracing with multi-omics technologies is a powerful strategy to gain a systems-level understanding of metabolism. nih.govresearchgate.net ¹³C Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com By supplying D-[2-¹³C]gulose to cells and analyzing the resulting ¹³C labeling patterns in downstream metabolites using mass spectrometry or NMR, researchers can map its metabolic fate and calculate intracellular metabolic fluxes. nih.govnih.gov
This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), can reveal how D-gulose is routed through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov For example, studies using ¹³C-labeled glucose have successfully traced its incorporation into cell membrane glycans, demonstrating how metabolic shifts in cancer cells can alter glycosylation patterns. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Applying this methodology with D-[2-¹³C]gulose could uncover unique contributions to these pathways that differ from those of more common sugars.
Combining fluxomics data with proteomics and transcriptomics can provide a more complete picture. For instance, observing an increased flux through a particular pathway after D-gulose administration could be correlated with changes in the expression of enzymes involved in that pathway. This integrated multi-omics approach can help to build comprehensive models of cellular metabolism and identify novel regulatory mechanisms related to D-gulose.
| Omics Technology | Application with this compound | Expected Insights |
| Metabolomics | Identifies and quantifies metabolites that incorporate the ¹³C label from D-[2-¹³C]gulose. nih.govbiorxiv.org | Elucidation of the direct metabolic fate and downstream products of D-gulose. |
| Fluxomics (¹³C-MFA) | Measures the rate of metabolic reactions by analyzing the mass isotopologue distribution in metabolites. nih.govnih.gov | Quantification of D-gulose's contribution to central carbon pathways (e.g., glycolysis, TCA cycle). |
| Proteomics | Quantifies changes in protein expression in response to D-gulose administration. | Identification of enzymes and transporters involved in D-gulose metabolism and its downstream effects. |
Advancements in High-Resolution Isotopic Detection and Imaging Technologies for D-Gulose Tracers
The ability to visualize the spatial distribution of isotopic labels at subcellular resolution is crucial for understanding metabolic processes in their native context. Recent advancements in high-resolution imaging technologies are enabling researchers to track stable isotopes within cells and tissues with unprecedented detail.
One of the most powerful techniques is secondary ion mass spectrometry (SIMS), particularly NanoSIMS, which can image the distribution of stable isotopes with a spatial resolution of up to 50 nm. nih.gov This allows for the quantitative analysis of ¹³C enrichment in specific organelles, such as mitochondria or the nucleus, after the administration of a ¹³C-labeled tracer like D-[2-¹³C]gulose. nih.gov Correlating NanoSIMS data with other imaging modalities like atomic force microscopy or electron microscopy can provide both chemical and structural information, offering deep insights into metabolic compartmentalization. nih.gov
Multi-isotope imaging mass spectrometry (MIMS) is another advanced technology that allows for the simultaneous imaging of multiple stable isotopes. nih.gov This capability is critical for dual-labeling experiments and for normalizing a tracer isotope against a naturally abundant one (e.g., ¹³C vs ¹²C), which improves the accuracy of quantification. nih.gov The continued development of these high-resolution imaging tools, along with the software needed to analyze the vast datasets they generate, will be essential for fully leveraging the potential of D-[2-¹³C]gulose as a metabolic tracer. nih.gov
Novel Applications in Glycochemistry, Glycobiotechnology, and Pharmaceutical Research
The unique properties of rare sugars and the ability to trace them using stable isotopes pave the way for novel applications across various scientific and medical fields.
In glycochemistry , D-gulose and its derivatives are valuable building blocks for the synthesis of complex glycans and glycoconjugates. rsc.org The presence of a ¹³C label can aid in the structural elucidation of these synthetic products using NMR and mass spectrometry. Furthermore, site-selective epimerization techniques being developed for rare sugar synthesis could be broadly applied in the creation of novel carbohydrate-based materials. thieme.de
In glycobiotechnology , enzymes that can act on rare sugars, such as isomerases, are of great interest for creating novel carbohydrates with specific functionalities. researchgate.net D-[2-¹³C]gulose can be used as a substrate to study the mechanisms of these enzymes and to screen for new biocatalysts that can interconvert different sugar isomers. This could lead to the biotechnological production of valuable rare sugars for various applications.
In pharmaceutical research , the potential biological activities of D-gulose are an area of active interest. biosynth.com The anti-cancer properties suggested for D-gulose and other rare sugars like D-allose warrant further investigation. fortunejournals.combiosynth.com D-[2-¹³C]gulose can be used in preclinical studies to understand the mechanism of action of gulose-based drug candidates, tracing their uptake by target cells and their effects on metabolic pathways. nih.gov This can aid in the development of new therapeutics for metabolic disorders or cancer.
Q & A
Q. What are the key methodological considerations for synthesizing D-[2-13C]gulose with high isotopic purity?
Synthesis requires precise control of isotopic labeling at the C2 position. Protocols often involve enzymatic or chemical synthesis using 13C-labeled precursors (e.g., [1-13C]glucose derivatives) under controlled reaction conditions. Isotopic purity (>99 atom% 13C) must be verified via NMR or mass spectrometry to ensure minimal natural isotope interference .
Q. How does the stability of this compound compare to unlabeled D-gulose in aqueous solutions?
Stability studies indicate that 13C labeling does not significantly alter chemical stability. However, storage at 2–8°C in anhydrous conditions is recommended to prevent hydrolysis or microbial degradation. Solubility in DMSO or water is comparable to unlabeled gulose but may require adjustments for in vivo applications due to isotopic effects .
Q. What analytical techniques are optimal for detecting this compound in metabolic flux experiments?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS allows quantification of 13C enrichment in metabolic fragments (e.g., [M-57] or [M-85] ions), while 13C-NMR provides positional labeling data critical for pathway elucidation .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) resolve contradictions in this compound utilization pathways under heterotrophic vs. mixotrophic conditions?
MFA integrates isotopic labeling patterns (e.g., MID values) with stoichiometric models. For example, discrepancies in flux through the Entner-Doudoroff pathway versus the pentose phosphate pathway can be resolved by comparing 13C enrichment in amino acid fragments (e.g., alanine vs. glutamate) under varying carbon sources (e.g., fructose, glycerol, CO2) .
Q. What experimental designs mitigate isotopic dilution effects in long-term cell culture studies using this compound?
Sub-culturing cells twice in 13C-enriched media minimizes carryover of unlabeled biomass. Growth parameters (e.g., OD600, substrate uptake rates) should be monitored to ensure isotopic steady-state before sampling. Parallel experiments with unlabeled controls are essential for correcting natural isotope abundance .
Q. How do 13C-labeling patterns in this compound inform kinetic modeling of carbohydrate metabolism in non-model organisms?
Position-specific 13C labeling allows tracing of carbon rearrangement in glycolysis, gluconeogenesis, or glyoxylate shunt pathways. Kinetic models should incorporate isotopic scrambling data from time-resolved MID profiles and validate against enzyme activity assays .
Q. What are the limitations of using this compound in NMR-based in vivo metabolic imaging?
Challenges include low sensitivity due to natural 13C abundance, signal overlap in crowded spectra, and rapid isotopic dilution in dynamic systems. Hyperpolarized 13C techniques or isotopic enrichment above 99% can mitigate these issues but require specialized instrumentation .
Methodological Best Practices
Q. How should researchers design a robust protocol for this compound tracer experiments in microbial systems?
- Step 1 : Optimize substrate concentration (e.g., 4–10 g/L) to balance growth rate and isotopic incorporation .
- Step 2 : Validate MID correction algorithms (e.g., Isotopomer Network Compartmental Analysis) to account for natural isotope contributions .
- Step 3 : Use triplicate biological replicates and statistical tools (e.g., principal component analysis) to distinguish technical noise from biological variability .
Q. What strategies address inconsistencies in 13C enrichment data between GC-MS and LC-MS platforms?
Calibrate instruments using certified 13C standards (e.g., [UL-13C6]gulose). Cross-validate fragmentation patterns and apply platform-specific correction factors for ionization efficiency and detector response .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
